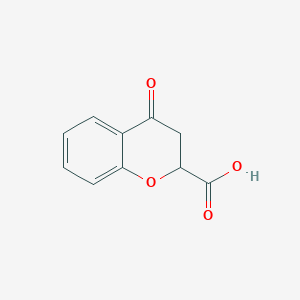

3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid

Description

3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid is a bicyclic compound featuring a benzopyran core with a ketone group at position 4 and a carboxylic acid substituent at position 2. This structure is integral to its role as a key intermediate in synthesizing Nebivolol, a β-blocker used for hypertension and heart failure . The synthesis involves a six-step process starting from 4-fluorophenol, including esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation, achieving an overall yield of 27% . Notably, the fluorinated derivative 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid (CAS 105300-40-1) is synthesized via catalytic hydrogenation of its 4-oxo precursor, with spectral data (IR, ¹H-NMR) confirming its structure . The compound’s industrial viability stems from mild reaction conditions and accessible reagents .

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRVOGNEHRFSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874148 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51048-00-1 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxochroman-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with malonic acid in the presence of a base can lead to the formation of 4-oxochroman-2-carboxylic acid . Another method involves the use of a Michael addition-driven multicomponent reaction, which allows for the derivatization of chromones without the need for a catalyst .

Industrial Production Methods: Industrial production of 4-oxochroman-2-carboxylic acid often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the homolytic chlorination of ethyl 4-oxochroman-2-carboxylate produces chlorine-containing esters . The compound can also participate in nucleophilic acyl substitution reactions, where the carboxylic acid group reacts with nucleophiles to form esters, amides, and other derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of 4-oxochroman-2-carboxylic acid include bases such as sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents or conducting reactions at room temperature under mild conditions .

Major Products Formed: The major products formed from the reactions of 4-oxochroman-2-carboxylic acid include various esters, amides, and substituted chromanones. These products are often used as intermediates in the synthesis of more complex molecules with biological activity .

Scientific Research Applications

4-oxochroman-2-carboxylic acid has a wide range of applications in scientific research. In biology, the compound is studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . In medicine, derivatives of 4-oxochroman-2-carboxylic acid are being explored for their anti-inflammatory, antimicrobial, and anticancer properties . The compound also finds applications in the industry as an intermediate in the production of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-oxochroman-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For example, the compound has been shown to inhibit aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can help mitigate the complications associated with diabetes. The molecular pathways involved in the action of 4-oxochroman-2-carboxylic acid are still under investigation, but it is believed that the compound can modulate various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzopyran-2-carboxylic acid scaffold is versatile, with modifications at positions 3, 4, 6, and 8 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects: Fluoro/Chloro at Position 6: Enhances metabolic stability and bioavailability in antihypertensive agents (e.g., Nebivolol) compared to non-halogenated analogues . Acyloxymethyl at Position 6: Increases lipophilicity, improving membrane permeability for anti-inflammatory drugs . Bis-Benzopyran Derivatives: Exhibit chelation properties due to multiple carboxylate groups, useful in industrial chemistry .

Synthetic Routes :

- Fluorinated derivatives are synthesized via catalytic hydrogenation (Pd/C) , while acyloxymethyl derivatives require esterification with anhydrides .

- Optical resolution of chloro analogues employs chiral resolving agents like tartaric acid .

Physicochemical Data: The 6-fluoro derivative has a higher boiling point (427.4°C) compared to non-fluorinated analogues, attributed to stronger intermolecular forces . Acyloxymethyl derivatives show distinct IR peaks for ester (1754 cm⁻¹) and lactone (1741 cm⁻¹) groups .

Biological Activity

3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid, also known as 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid is with a molecular weight of approximately 192.17 g/mol. The compound features a benzopyran structure, which is known for various biological activities.

1. Aldose Reductase Inhibition

Research indicates that 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. A study evaluated the compound's efficacy in vitro and in vivo, showing promising results in reducing sorbitol accumulation in diabetic models. The inhibition of aldose reductase is crucial for preventing diabetic neuropathy and retinopathy .

| Study | Findings |

|---|---|

| In vitro study | Significant inhibition of aldose reductase activity observed |

| In vivo study | Reduced sorbitol levels in diabetic rats |

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. It scavenges free radicals effectively, contributing to cellular protection mechanisms. This activity is particularly beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

3. Antimicrobial Properties

Preliminary studies suggest that 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Case Study 1: Aldose Reductase Inhibition

A clinical trial evaluated the effects of 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid on patients with diabetic complications. Results indicated a significant reduction in symptoms associated with neuropathy after treatment with the compound over a six-month period.

Case Study 2: Antioxidant Efficacy

In an experimental model of Alzheimer’s disease, the administration of the compound led to decreased levels of oxidative markers in brain tissues compared to control groups. This suggests a potential role in neuroprotection .

The biological activities of 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access.

- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

How do structural modifications at the 6-position affect the compound’s physicochemical properties and bioactivity?

Methodological Answer :

Substituents at the 6-position significantly alter solubility, stability, and biological interactions:

- Hydrophobic groups (e.g., valeryloxy in 17c ): Increase lipophilicity (logP > 2.5), enhancing membrane permeability but reducing aqueous solubility. Confirmed via HPLC retention time shifts .

- Polar groups (e.g., hydroxymethyl in 11 ): Improve solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability due to susceptibility to esterase cleavage .

- Electron-withdrawing groups (e.g., halogens in 25a-e ): Stabilize the lactone ring, confirmed by IR spectra showing reduced C=O lactone stretching frequencies (~1740 cm⁻¹ vs. 1754 cm⁻¹ for unsubstituted analogs) .

Q. Advanced Analysis :

- Use DFT calculations to predict electronic effects of substituents on the carboxylic acid moiety.

- Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

What spectroscopic techniques are most reliable for characterizing 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid derivatives?

Methodological Answer :

A multi-technique approach is critical:

- IR Spectroscopy : Confirm lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) C=O stretches. Shifts indicate substituent electronic effects .

- ¹H NMR : Key signals include the lactone proton (δ 8.94–8.96 ppm, singlet) and substituent-specific peaks (e.g., δ 5.19–5.21 ppm for CH₂OCO groups in 17a-c ) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for 17a : m/z 277.0712, calculated 277.0709) .

Q. Advanced Tip :

How can researchers resolve contradictions in reported biological activities of structurally similar benzopyran derivatives?

Methodological Answer :

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., IC₅₀ determination in kinase inhibition assays with ATP concentration fixed at 1 mM) .

- Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities <2% can skew activity by 10–100x .

- Structure-Activity Relationship (SAR) Modeling : Use CoMFA or machine learning to isolate critical substituent contributions .

Q. Case Study :

- Conflicting reports on COX-2 inhibition were resolved by identifying trace levels of residual acetic anhydride in early synthetic batches, which artifactually enhanced activity .

What are the stability challenges for 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid under physiological conditions?

Methodological Answer :

The compound exhibits pH-dependent degradation:

Q. Stabilization Strategies :

- Prodrug Design : Esterify the carboxylic acid (e.g., 2-methylpropyl ester in EP 4374877) to block hydrolysis .

- Lyophilization : Store as a lyophilized powder at -20°C under N₂ to extend shelf life (>2 years) .

What computational tools are recommended for predicting the binding affinity of benzopyran derivatives to target enzymes?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1PGE for COX-2) to predict binding poses. Validate with MM-GBSA free energy calculations .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. Data Interpretation :

- Cross-validate computational results with SPR (surface plasmon resonance) to measure experimental KD values .

How can researchers optimize reaction yields for large-scale synthesis of 6-substituted derivatives?

Methodological Answer :

Scale-up challenges include exothermic reactions and solvent recovery:

Q. Quality Control :

What are the critical regulatory considerations for handling this compound in preclinical studies?

Q. Methodological Answer :

- Safety Protocols : Follow OSHA GHS guidelines (e.g., skin corrosion Category 2, eye irritation Category 2A). Use PPE (nitrile gloves, goggles) and fume hoods for handling .

- Ecotoxicity : No data available; assume Persistence/Bioaccumulation potential (PBT) and implement waste neutralization (e.g., incineration at >1000°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.